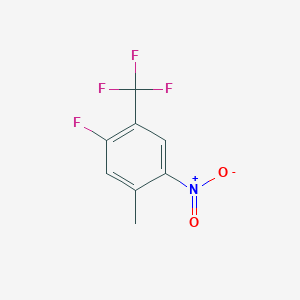

1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Description

1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with fluorine (position 1), a methyl group (position 5), a nitro group (position 4), and a trifluoromethyl group (position 2). This compound’s structural complexity arises from the combination of electron-withdrawing groups (NO₂, CF₃, F) and a methyl group, which may influence steric and electronic properties. It is primarily utilized as a synthetic intermediate, particularly in the preparation of diamine derivatives via nitro group reduction, as evidenced by its use in reductive amination reactions using SnCl₂·2H₂O under reflux conditions .

Properties

IUPAC Name |

1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUFIMGZZWWZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493800-08-0 | |

| Record name | 1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-(trifluoromethyl)benzene followed by methylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The methylation step can be achieved using methyl iodide and a strong base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, strong bases.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Reduction: 1-Amino-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Fluoro-5-carboxy-4-nitro-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene in biological systems involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 101646-02-0)

- Substituents: Cl (position 1), F (position 5), NO₂ (position 4), CF₃ (position 2).

- Impact : Replacing fluorine with chlorine at position 1 reduces electronegativity but increases steric bulk. Chlorine’s weaker electron-withdrawing effect may slow electrophilic substitution reactions compared to the fluoro analog. This compound is listed in agrochemical contexts, hinting at its role as a pesticide intermediate .

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

- Substituents: F (position 1), NO₂ (position 2), CF₃ (position 4).

- Impact: The nitro group at position 2 (ortho to fluorine) enhances resonance withdrawal, increasing reactivity in nucleophilic aromatic substitution. This compound is validated as a superior derivatization reagent for polyamines in food analysis due to its efficient substitution of amino groups .

3-Chloro-4-nitrobenzotrifluoride (Synonyms: 1-Chloro-2-nitro-5-(trifluoromethyl)benzene)

- Substituents: Cl (position 3), NO₂ (position 4), CF₃ (position 5).

- This derivative is associated with industrial synthesis processes .

Reactivity and Functional Group Behavior

- Nitro Group Reduction : The target compound’s nitro group (position 4) is reduced to an amine using SnCl₂·2H₂O, yielding unstable diamines for subsequent reactions . In contrast, nitro groups at position 2 (as in 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) may exhibit faster reduction kinetics due to proximity to the electron-withdrawing CF₃ group .

Research Findings and Industrial Relevance

- Derivatization Efficiency : Compounds with nitro groups at position 2 (ortho to trifluoromethyl) demonstrate higher derivatization yields for polyamines (e.g., spermine, putrescine) compared to position 4 isomers, as seen in chromatographic analyses .

- Agrochemical Utility : Chloro-nitro-trifluoromethylbenzene derivatives are precursors to herbicides like oxyfluorfen and nitrofluorfen, suggesting that the target compound could be explored for similar pesticidal activity .

Biological Activity

1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, with the molecular formula and CAS number 1365988-07-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in various biological contexts.

Structural Characteristics

The compound features a benzene ring substituted with a fluorine atom, a methyl group, a nitro group, and a trifluoromethyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 223.12 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 214.7 °C |

| Melting Point | 22-24 °C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of benzene containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting similar substituents have demonstrated IC50 values in the micromolar range against tumor cells, suggesting that this compound may possess comparable anticancer activity.

Case Study:

In a study examining the effects of related compounds on MCF7 breast cancer cells, it was found that certain derivatives accelerated apoptosis significantly when treated with daily doses, leading to suppressed tumor growth in vivo . This suggests that further investigation into the biological activity of this compound could yield promising results.

Antimicrobial Activity

The antimicrobial properties of compounds containing trifluoromethyl groups have been well-documented. For example, similar benzene derivatives have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 8 mg/mL .

Table: Antimicrobial Activity Comparison

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A (similar structure) | 8 | Staphylococcus aureus |

| Compound B (related structure) | 32 | Escherichia coli |

The biological activity of trifluoromethylated compounds often involves interactions at the molecular level that alter enzyme activity or disrupt cellular processes. The presence of the nitro group can enhance electron-withdrawing capabilities, potentially increasing the reactivity towards biological targets such as enzymes involved in cancer cell proliferation or bacterial metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.